SC-53116

描述

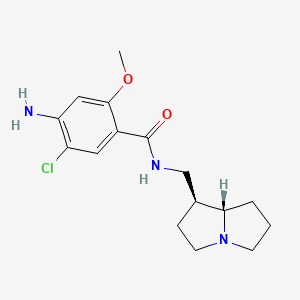

Structure

3D Structure

属性

IUPAC Name |

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYSOZKZPOVDSB-HZMBPMFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931023 |

Source

|

| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141196-99-8 |

Source

|

| Record name | SC 53116 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141196998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-[(hexahydro-1H-pyrrolizin-1-yl)methyl]-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SC-53116 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of Thy-1 (CD90) in Stem Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that has long been utilized as a surface marker for the identification and isolation of various stem cell populations, including hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs).[1][2] However, emerging evidence reveals that Thy-1 is not merely a passive marker but an active participant in a multitude of cellular processes critical to stem cell function. This technical guide provides an in-depth exploration of the functional roles of Thy-1 in stem cells, detailing its involvement in cell adhesion, migration, proliferation, differentiation, and the intricate signaling pathways that govern these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of regenerative medicine and stem cell biology.

Thy-1 (CD90) as a Definitive and Functional Stem Cell Marker

Thy-1 is a key component of the minimal criteria established by the International Society for Cellular Therapy (ISCT) for defining human MSCs, alongside CD73 and CD105.[3] Its expression is a critical indicator of a true MSC phenotype, and its presence is often correlated with the regenerative potential of these cells.[3][4] In hematopoietic stem cells, Thy-1 is considered a major marker of pluripotency in conjunction with CD34.[1]

Quantitative Expression of Thy-1 in Stem Cell Populations

The expression levels of Thy-1 can vary between different stem cell types and even within subpopulations of the same lineage. These quantitative differences can have functional implications for the behavior of the cells.

| Stem Cell Type | Source | Percentage of Thy-1 (CD90) Positive Cells | Reference(s) |

| Hematopoietic Stem Cells (HSCs) | Fetal Liver, Cord Blood, Bone Marrow | 1-4% of total mononuclear cells; ~25% of CD34+ cells | [5][6] |

| Mesenchymal Stem Cells (MSCs) | Bone Marrow | >95% | [7] |

| Mesenchymal Stem Cells (MSCs) | Adipose Tissue (Passage 1) | ~66% (CD29+/CD90+) | [8] |

| Mesenchymal Stem Cells (MSCs) | Bone Marrow (Passage 1) | ~78% (CD29+/CD90+) | [8] |

| Adipose-derived Stem Cells (ASCs) | White Adipose Tissue | Mean >80% | [9] |

| Gingival Mesenchymal Stem Cells (GMSCs) | Gingiva | Not specified, but knockdown studies suggest high expression. | [10] |

Table 1: Quantitative expression of Thy-1 (CD90) in various stem cell populations.

The Functional Significance of Thy-1 in Stem Cell Processes

Beyond its role as a surface marker, Thy-1 actively modulates key cellular functions that are integral to the therapeutic efficacy of stem cells.

Cell Adhesion and Migration

Thy-1 plays a pivotal role in the adhesion of stem cells to the extracellular matrix (ECM) and other cells, a process crucial for their homing to sites of injury and their integration into tissues.[3][11] It mediates these interactions by binding to various molecules, including integrins (such as αvβ3) and syndecan-4, in both cis (on the same cell) and trans (on opposing cells) manners.[12][13] This interaction with integrins can trigger downstream signaling cascades that regulate cytoskeletal organization and the formation of focal adhesions, thereby influencing cell motility.[11] CD90-positive stem cells have demonstrated superior abilities to adhere to tissues and migrate to damaged sites.[3][4]

Proliferation

The role of Thy-1 in stem cell proliferation is context-dependent. In some studies, Thy-1 expression has been linked to a quiescent state in hematopoietic stem cells, where Thy-1 negative cells remained dormant while Thy-1 positive cells entered the cell cycle upon stimulation.[3] In contrast, in certain cancer stem cell populations, the presence of CD90 is associated with increased proliferation.[14]

Differentiation

Thy-1 is a critical regulator of stem cell fate decisions, particularly in MSCs, where it influences the delicate balance between osteogenic (bone) and adipogenic (fat) differentiation. The expression of Thy-1 has been shown to promote osteogenesis while inhibiting adipogenesis.[15][16] Conversely, a reduction in Thy-1 expression has been demonstrated to enhance both osteogenic and adipogenic differentiation of MSCs in vitro, suggesting that Thy-1 may act as a gatekeeper in the commitment to differentiation pathways.[9][10]

| Stem Cell Type | Modulation of Thy-1 | Effect on Osteogenesis | Effect on Adipogenesis | Reference(s) |

| Mesenchymal Stem Cells (MSCs) | Knockdown of Thy-1 | Enhanced | Enhanced | [9] |

| Gingival Mesenchymal Stem Cells (GMSCs) | Knockdown of Thy-1 | Promoted | Not specified | [10] |

| Mesenchymal Stem Cells (MSCs) | Thy-1 deficiency (in mice) | Decreased | Increased | [17] |

| Adipose-derived Stem Cells (ASCs) | CD90+ selection | Enhanced | Not specified |

Table 2: Influence of Thy-1 (CD90) modulation on the differentiation of mesenchymal stem cells.

Signaling Pathways Modulated by Thy-1

Thy-1, despite lacking an intracellular domain, exerts its influence on cellular behavior by interacting with other cell surface receptors and initiating intracellular signaling cascades. These interactions often occur within lipid rafts, specialized microdomains in the cell membrane.

Integrin and Rho GTPase Signaling

A key mechanism of Thy-1 function involves its interaction with integrins, which subsequently activates downstream signaling molecules such as Focal Adhesion Kinase (FAK) and the Rho family of small GTPases, particularly RhoA.[3][11] Activation of the RhoA/ROCK pathway is known to regulate cytoskeletal dynamics, cell contractility, and the formation of stress fibers, all of which are critical for cell adhesion and migration.

Wnt/β-catenin Signaling

Recent studies have implicated Thy-1 in the regulation of the Wnt/β-catenin signaling pathway, a critical pathway in stem cell self-renewal and differentiation. Knockdown of Thy-1 in gingival MSCs has been shown to promote osteogenic differentiation by activating the Wnt/β-catenin pathway.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Thy-1 in stem cells.

Flow Cytometry for Thy-1 (CD90) Expression

Flow cytometry is a fundamental technique for identifying and quantifying Thy-1 positive cells within a heterogeneous population.

Protocol Outline:

-

Cell Preparation: Prepare a single-cell suspension from your stem cell culture or tissue source.

-

Fc Receptor Blocking: Block Fc receptors to prevent non-specific antibody binding.

-

Staining: Incubate the cells with a fluorochrome-conjugated anti-CD90 antibody (e.g., FITC, PE, or APC conjugated). An isotype control is essential.

-

Washing: Wash the cells to remove unbound antibodies.

-

Analysis: Acquire data on a flow cytometer and analyze the percentage of CD90 positive cells.

Immunofluorescence for Thy-1 Localization

Immunofluorescence allows for the visualization of Thy-1 expression and its subcellular localization.

Protocol Outline:

-

Cell Seeding: Seed stem cells on coverslips or chamber slides.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., BSA or serum).

-

Primary Antibody Incubation: Incubate with a primary antibody against Thy-1.

-

Secondary Antibody Incubation: Incubate with a fluorochrome-conjugated secondary antibody.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.

-

Imaging: Visualize using a fluorescence microscope.

Transwell Migration (Boyden Chamber) Assay

This assay is used to quantify the migratory capacity of stem cells in response to a chemoattractant.

Protocol Outline:

-

Chamber Setup: Place a Transwell insert (with a porous membrane) into a well of a culture plate. The lower chamber contains a chemoattractant.

-

Cell Seeding: Seed Thy-1 positive or negative stem cells in the upper chamber in serum-free media.

-

Incubation: Incubate for a defined period to allow for cell migration through the membrane.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane.

-

Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression and activation of proteins in Thy-1-mediated signaling pathways (e.g., FAK, RhoA).

Protocol Outline:

-

Cell Lysis: Lyse stem cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for the protein of interest (e.g., anti-phospho-FAK, anti-RhoA).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

Thy-1 in Cancer Stem Cells

Thy-1 has also been identified as a marker for cancer stem cells (CSCs) in various malignancies, including glioblastoma and hepatocellular carcinoma.[14] In these contexts, Thy-1 expression is often associated with tumor initiation, metastasis, and resistance to therapy.[14] The signaling pathways modulated by Thy-1 in normal stem cells may be dysregulated in CSCs, contributing to their malignant phenotype.

Conclusion and Future Directions

Thy-1 (CD90) has evolved from a simple stem cell marker to a recognized modulator of fundamental cellular processes. Its intricate involvement in cell adhesion, migration, proliferation, and differentiation, mediated through complex signaling networks, underscores its importance in stem cell biology and regenerative medicine. A deeper understanding of the context-dependent functions of Thy-1 and its downstream signaling pathways will be crucial for the development of novel therapeutic strategies that harness the full potential of stem cells. Future research should focus on elucidating the precise molecular mechanisms by which Thy-1 integrates diverse extracellular cues to orchestrate stem cell fate and function. This knowledge will be instrumental in optimizing stem cell-based therapies and developing targeted approaches for diseases involving stem cell dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Expression of Thy-1 on human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thy-1 knockdown promotes the osteogenic differentiation of GMSCs via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Adipose-Derived Mesenchymal Stem/Stromal Cells Handling Protocols. Lipid Droplets and Proteins Double-Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A reduction in CD90 (THY-1) expression results in increased differentiation of mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thy‐1 knockdown promotes the osteogenic differentiation of GMSCs via the Wnt/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Thy-1 in Integrin Mediated Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thy-1 in Integrin Mediated Mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transmigration of Human CD34+ Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Thy1 is a positive regulator of osteoblast differentiation and modulates bone homeostasis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]

Expression of Thy-1 (CD90) in Different Cell Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thy-1, also known as CD90, is a 25–37 kDa glycosylphosphatidylinositol (GPI)-anchored cell surface glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] Initially identified as a thymocyte antigen, its expression has since been documented on a wide array of cell types, where it plays multifaceted and context-dependent roles in cell-cell and cell-matrix interactions, signal transduction, and cellular differentiation.[3][4] This technical guide provides a comprehensive overview of Thy-1 expression across various cell types, its associated signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Expression of Thy-1

The expression of Thy-1 varies significantly among different cell types and is often modulated during development, activation, and disease. The following tables summarize the quantitative expression of Thy-1 in key cell populations.

| Cell Type | Species | Tissue/Condition | Percentage of Thy-1+ Cells | Method | Reference |

| Lung Fibroblasts | Human | Normal Lung | 91.7 ± 8% | Flow Cytometry | [3] |

| Lung Fibroblasts | Human | Idiopathic Pulmonary Fibrosis (Fibroblastic Foci) | Absent | Immunohistochemistry | [3][5] |

| Myometrial Fibroblasts | Human | Myometrium | >99% (Thy-1+ subset) | Flow Cytometry (FACS) | [6] |

| Myometrial Fibroblasts | Human | Myometrium | <1% (Thy-1- subset) | Flow Cytometry (FACS) | [6] |

| Synovial Fibroblasts | Human | Pigmented Villonodular Synovitis (PVNS) | 79% (PDPN+CD90+) | Flow Cytometry | [7] |

| Synovial Fibroblasts | Human | Osteoarthritis (OA) | 34.3% (PDPN+CD90+) | Flow Cytometry | [7] |

| Mesenchymal Stem Cells (MSCs) | Human | Bone Marrow | ≥ 95% | Flow Cytometry | [8] |

| Cell Type | Species | Tissue/Condition | Expression Level/Metric | Method | Reference |

| Thymocytes | Mouse | Thymus | ~1,000,000 copies/cell | Biochemical Analysis | [9] |

| T Lymphocytes | Mouse | Lymph Node | ~200,000 copies/cell | Biochemical Analysis | [9] |

| Neurons (Axons) | Rat | Nervous System | 500–1,500 molecules/μm² | Electron Microscopy | [9] |

| Retinal Ganglion Cells | Rat | Retina | Peaks at postnatal day 14 | Immunohistochemistry, RT-PCR | [1] |

| Neurons | Mouse | Sensory-motor Cortex | Expression in layer V precedes other layers | In situ hybridization, Immunohistochemistry | [10] |

Thy-1 Expression and Function in Key Cell Types

Neurons

In the nervous system, Thy-1 is predominantly expressed on mature neurons.[2] Its expression is developmentally regulated, increasing significantly as the brain matures.[1][11] Thy-1 plays a crucial role in neurite outgrowth, with evidence suggesting it can be both inhibitory and promotional depending on the context and interacting partners.[2] For instance, the interaction of neuronal Thy-1 with astrocyte αvβ3 integrin can inhibit neurite outgrowth, contributing to the stabilization of neuronal networks in the mature central nervous system.[9]

Fibroblasts

Fibroblast populations are heterogeneous, and Thy-1 expression is a key marker for distinct functional subsets.[6] In the lung, the majority of normal fibroblasts are Thy-1 positive.[3] However, in fibrotic conditions such as idiopathic pulmonary fibrosis (IPF), the fibroblasts within the active fibrotic sites (fibroblastic foci) are predominantly Thy-1 negative.[3][5] This loss of Thy-1 expression is associated with a profibrotic phenotype, characterized by increased proliferation, differentiation into myofibroblasts, and enhanced activation of transforming growth factor-beta (TGF-β).[12][13][14] Conversely, in other tissues like the myometrium and orbit, Thy-1+ fibroblasts can differentiate into myofibroblasts.[6]

Immune Cells

Originally discovered on murine T cells, Thy-1 expression on lymphocytes is species-dependent. In mice, it is abundantly expressed on thymocytes and peripheral T cells and is involved in T cell activation.[9] In humans, Thy-1 is present on a small subset of cortical thymocytes but is absent from mature T cells.[13] Thy-1 on activated endothelial cells can interact with leukocyte integrins, mediating the adhesion and transmigration of immune cells to sites of inflammation.[9]

Stem Cells

Thy-1 is a well-established marker for various types of stem cells, including hematopoietic stem cells (HSCs) and mesenchymal stem cells (MSCs).[7][8] For human MSCs, the expression of CD90 (Thy-1), along with CD73 and CD105, and the absence of hematopoietic markers, is a key criterion for their identification.[8] While often used as a marker, emerging evidence suggests that Thy-1 also plays a functional role in regulating stem cell fate, influencing processes like differentiation.[3]

Cancer-Associated Fibroblasts (CAFs)

In the tumor microenvironment, Thy-1 is expressed on a subpopulation of cancer-associated fibroblasts (CAFs). In lung adenocarcinoma, the presence of Thy-1+ CAFs is associated with a worse prognosis.[15] These Thy-1+ CAFs are often located at the tumor periphery and are implicated in promoting tumor cell invasion.[15]

Signaling Pathways

Thy-1, lacking a transmembrane domain, transduces signals by associating with other molecules within lipid rafts.[2] Key signaling pathways are initiated through cis (within the same membrane) or trans (with molecules on adjacent cells) interactions.

Thy-1 and Integrin Signaling

A major signaling mechanism involves the interaction of Thy-1 with integrins, particularly αvβ3.[9] This interaction can be bidirectional. For example, neuronal Thy-1 binding to astrocytic αvβ3 integrin triggers signaling in the astrocyte, leading to focal adhesion and stress fiber formation, while also signaling back to the neuron to inhibit neurite outgrowth.[9] In fibroblasts, Thy-1 can interact in cis with αvβ3 integrin to function as a mechanosensor, regulating cellular responses to matrix stiffness.[4]

Thy-1 and Protein Tyrosine Kinase Signaling

Thy-1 is localized in lipid rafts, which are rich in signaling molecules, including Src family kinases (SFKs).[2] Cross-linking of Thy-1 can lead to the activation of SFKs such as Fyn and Lck, initiating downstream signaling cascades that influence cell adhesion, proliferation, and differentiation.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Thy-1 expression and function. Below are representative protocols for immunohistochemistry, flow cytometry, and Western blotting.

Immunohistochemistry (IHC) for Thy-1 in Paraffin-Embedded Tissues

This protocol provides a general framework for the detection of Thy-1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water (dH₂O)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)

-

Blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBST)

-

Primary antibody against Thy-1 (CD90) (e.g., clone 2G12 for rat tissues, specific dilution to be optimized)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Staining:

-

Quench endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes.[16]

-

Wash with wash buffer.

-

Apply blocking solution and incubate for 30-60 minutes.[17]

-

Incubate with diluted primary anti-Thy-1 antibody overnight at 4°C in a humidified chamber.[17]

-

Wash three times with wash buffer.

-

Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.[17]

-

Wash three times with wash buffer.

-

Incubate with Streptavidin-HRP for 30 minutes.[17]

-

Wash three times with wash buffer.

-

-

Visualization and Counterstaining:

-

Dehydration and Mounting:

Flow Cytometry for Cell Surface Thy-1 Expression

This protocol is for the analysis of Thy-1 on the surface of single-cell suspensions.

Materials:

-

Single-cell suspension (e.g., from cultured cells, peripheral blood, or dissociated tissue)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

-

Fc block (e.g., anti-CD16/CD32 for mouse cells)

-

Fluorochrome-conjugated anti-Thy-1 (CD90) antibody (e.g., FITC-conjugated anti-CD90, clone F15-42-1-5)[18]

-

Isotype control antibody

-

Viability dye (e.g., 7-AAD)[18]

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL.

-

Aliquot 100 µL (1 x 10⁶ cells) into FACS tubes.[15]

-

-

Fc Receptor Blocking:

-

Add Fc block to the cell suspension and incubate for 10-15 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.

-

-

Staining:

-

Washing:

-

Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5 minutes.[15]

-

Discard the supernatant. Repeat the wash step twice.

-

-

Viability Staining and Acquisition:

Western Blotting for Thy-1 Detection

This protocol outlines the detection of Thy-1 protein in cell lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (with β-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against Thy-1 (CD90)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween 20)

Procedure:

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[20]

-

Incubate the membrane with the primary anti-Thy-1 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[20]

-

Wash the membrane three times for 5-10 minutes each with TBST.[20]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane three times for 5-10 minutes each with TBST.[20]

-

-

Detection:

Conclusion

Thy-1 is a molecule of significant interest due to its diverse expression patterns and functional roles in health and disease. Its utility as a cell surface marker for stem cells and specific fibroblast populations, coupled with its involvement in critical signaling pathways in the nervous and immune systems, underscores its importance in various fields of biomedical research. The provided data and protocols offer a robust foundation for scientists and drug development professionals to investigate the multifaceted biology of Thy-1 and explore its potential as a therapeutic target or biomarker.

References

- 1. Retinal Thy-1 expression during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of Fibroblast Thy-1 Expression Correlates with Lung Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The surface glycoprotein Thy-1 is excluded from growing axons during development: a study of the expression of Thy-1 du… [ouci.dntb.gov.ua]

- 5. Loss of fibroblast Thy-1 expression correlates with lung fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thy-1 Expression in Human Fibroblast Subsets Defines Myofibroblastic or Lipofibroblastic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Mesenchymal Stem Cell Characterization [sigmaaldrich.com]

- 9. Thy-1, a Pathfinder Protein for the Post-genomic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developmentally regulated expression of Thy-1 in structures of the mouse sensory-motor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Soluble Thy-1 reverses lung fibrosis via its integrin-binding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Profibrotic Phenotype in Naïve and in Fibrotic Lung Myofibroblasts Is Governed by Modulations in Thy-1 Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arigobio.com [arigobio.com]

- 15. resources.novusbio.com [resources.novusbio.com]

- 16. cdn.origene.com [cdn.origene.com]

- 17. ขั้นตอนการตรวจภูมิคุ้มกันวิทยา [sigmaaldrich.com]

- 18. A flow cytometric assay for the quantification of MSC lysis by peripheral blood mononucleated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Technical Guide: SC-53116 (Thy-1/CD90, clone OX7) Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SC-53116 antibody, a mouse monoclonal antibody of the IgG1 κ isotype, specifically targets the Thy-1 cell surface antigen, also known as CD90.[1][2] This glycoprotein (B1211001) is a key player in various cellular processes, including lymphocyte signaling, cell adhesion, and migration.[3][4] The OX7 clone is raised against the thymocyte Thy-1 antigen of rat origin and demonstrates reactivity with Thy-1.1 antigenic determinants in mouse, rat, and human samples.[5][1] This technical guide provides an in-depth overview of the this compound antibody, its target, specificity, and detailed protocols for its application in various experimental settings.

Antibody Characteristics and Specificity

The this compound antibody is a valuable tool for the detection and characterization of Thy-1/CD90-expressing cells. Its key characteristics are summarized in the table below.

| Property | Specification |

| Catalog Number | This compound |

| Target | Thy-1/CD90 |

| Clone | OX7 |

| Host Species | Mouse |

| Isotype | IgG1 κ |

| Immunogen | Thymocyte Thy-1 antigen of rat origin |

| Species Reactivity | Human, Mouse, Rat |

| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (Paraffin) (IHC(P)), Flow Cytometry (FCM) |

| Provided Concentration | 200 µg/ml |

Quantitative Data

| Application | Recommended Starting Dilution | Dilution Range |

| Western Blot (WB) | 1:200 | 1:100-1:1000 |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - |

| Immunofluorescence (IF) | 1:50 | 1:50-1:500 |

| Immunohistochemistry (Paraffin) (IHC(P)) | 1:50 | 1:50-1:500 |

| Flow Cytometry (FCM) | 1 µg per 1 x 10^6 cells | - |

Thy-1/CD90 Signaling Pathways

Thy-1/CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein that participates in a variety of signaling cascades. It lacks an intracellular domain and exerts its function by associating with other transmembrane proteins within lipid rafts. Key signaling interactions include its association with integrins (such as αvβ3) and syndecan-4, leading to the activation of Src family kinases and downstream signaling pathways that regulate cell adhesion, migration, and cytoskeletal organization.

Experimental Protocols

The following are detailed methodologies for key experiments using the this compound antibody. These are general protocols and may require optimization for specific experimental conditions.

Western Blotting (WB)

Protocol:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with this compound antibody diluted 1:200 in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (Paraffin-Embedded Sections) (IHC-P)

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a suitable blocking serum for 1 hour.

-

Primary Antibody Incubation: Incubate sections with this compound antibody diluted 1:50 in antibody diluent overnight at 4°C.

-

Washing: Wash slides three times with PBS.

-

Secondary Antibody Incubation: Incubate with a biotinylated anti-mouse IgG secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Detection: Incubate with a streptavidin-HRP conjugate followed by a DAB substrate kit until the desired stain intensity develops.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunofluorescence (IF)

Protocol:

-

Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with this compound antibody diluted 1:50 in 1% BSA in PBST for 1 hour at room temperature.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.

-

Washing: Repeat the washing step as in step 6.

-

Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the staining using a fluorescence microscope.

Flow Cytometry (FCM)

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.

-

Cell Count and Viability: Count the cells and assess viability using a method such as trypan blue exclusion.

-

Blocking: Block Fc receptors by incubating the cells with an Fc block reagent for 10 minutes on ice.

-

Primary Antibody Staining: Add 1 µg of this compound antibody per 1 x 10^6 cells in 100 µl of staining buffer (e.g., PBS with 2% FBS). Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with staining buffer.

-

Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cells in a fluorescently labeled anti-mouse IgG secondary antibody and incubate for 30 minutes on ice in the dark.

-

Washing: Repeat the washing step as in step 5.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

Conclusion

The this compound (Thy-1/CD90, clone OX7) antibody is a well-characterized and versatile tool for the study of Thy-1/CD90 in human, mouse, and rat systems. This guide provides a comprehensive overview of its specifications and detailed protocols to facilitate its successful application in a variety of research contexts. As with any antibody, optimization of experimental conditions is recommended to achieve the best results.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold [frontiersin.org]

- 5. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]

The Role of CD90 in Fibroblast Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast activation is a critical process in tissue repair and regeneration, but its dysregulation is a hallmark of fibrotic diseases and the tumor microenvironment. A key surface marker and modulator of fibroblast phenotype is CD90 (also known as Thy-1). This technical guide provides an in-depth overview of the role of CD90 in fibroblast activation, focusing on key signaling pathways, quantitative expression data, and detailed experimental protocols to aid in the investigation of this important cellular process.

Data Presentation: Quantitative Analysis of CD90 Expression in Fibroblasts

The expression of CD90 is highly dynamic and context-dependent, often varying between tissues and disease states. The following tables summarize key quantitative data on CD90 expression in fibroblast populations.

Table 1: CD90 Expression in Normal vs. Cancer-Associated Fibroblasts (CAFs)

| Tissue Type | Comparison | Method | Key Findings | Reference |

| Prostate Cancer | CD90^hi^ vs. CD90^lo^ CAFs | FACS, qPCR | CD90^hi^ cells showed 20- to 30-fold higher CD90 expression than CD90^lo^ cells.[1] | [1] |

| Breast Cancer | Tumor vs. Normal Mammary Tissue | Flow Cytometry | ~2.4% of cells in the tumor were CD90.2+, compared to ~30% in the normal mammary fat pad.[2] | [2] |

| Prostate Cancer | Cancer vs. Non-Cancer Tissue | Proteomics, IHC | Increased amount of CD90/THY1 in cancer supernatants. A layer of 5-10 CD90-positive stromal cells was localized to tumor glands, compared to a single cell layer around benign glands. | [3] |

Table 2: CD90 Expression in Fibrotic vs. Normal Tissues

| Disease Model | Tissue | Method | Key Findings | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | Lung | Not Specified | Myofibroblasts in fibroblastic lesions are CD90-negative, while normal lung fibroblasts are predominantly CD90-positive.[4] | [4] |

| Keloids | Skin | Not Specified | Significantly increased percentage of CD90+ fibroblasts in keloids compared to normal tissue.[4] | [4] |

| Systemic Sclerosis | Skin | Not Specified | CD90 expression positively correlates with fibrosis.[5] | [5] |

| Cholestatic Liver Injury | Liver | Not Specified | CD90 expression positively correlates with fibrosis.[5] | [5] |

Signaling Pathways Involving CD90 in Fibroblast Activation

CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein, and as such, lacks an intracellular domain. Its signaling capabilities are mediated through interactions with other cell surface and transmembrane proteins, primarily integrins.

CD90-Integrin-RhoA Signaling Axis in Mechanotransduction

CD90 plays a crucial role in how fibroblasts sense and respond to the stiffness of the extracellular matrix (ECM), a key aspect of their activation. This is mediated through its interaction with integrins, leading to the activation of the small GTPase RhoA.

CD90-Integrin-FasL Signaling in Apoptosis Regulation

In certain contexts, particularly in normal tissue homeostasis, CD90 can promote fibroblast apoptosis, a process that is often suppressed in fibrotic diseases. This is achieved through an interaction with β3 integrins, leading to the upregulation of Fas Ligand (FasL).

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CD90 in fibroblast activation are provided below.

Protocol 1: Isolation of CD90+ Fibroblasts by Magnetic-Activated Cell Sorting (MACS)

This protocol outlines the enrichment of CD90-positive fibroblasts from a single-cell suspension of tissue.

Materials:

-

Single-cell suspension from tissue digest

-

Buffer: PBS with 0.5% BSA and 2 mM EDTA

-

CD90 MicroBeads (e.g., Miltenyi Biotec)

-

MACS Columns and Separator

Procedure:

-

Cell Preparation: Start with a single-cell suspension of fibroblasts. Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in 80 µL of buffer per 10^7^ total cells.

-

Magnetic Labeling: Add 20 µL of CD90 MicroBeads per 10^7^ total cells. Mix well and incubate for 15 minutes at 2-8°C.

-

Washing: Add 1-2 mL of buffer per 10^7^ cells and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant completely.

-

Resuspension: Resuspend the cell pellet in 500 µL of buffer.

-

Magnetic Separation:

-

Place a MACS column in the magnetic field of a MACS separator.

-

Prepare the column by rinsing with 500 µL of buffer.

-

Apply the cell suspension onto the column.

-

Wash the column with 3 x 500 µL of buffer. Collect the flow-through, which contains the unlabeled (CD90-negative) cells.

-

Remove the column from the separator and place it on a fresh collection tube.

-

Pipette 1 mL of buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled (CD90-positive) cells.

-

Protocol 2: Flow Cytometry Analysis of CD90 Expression

This protocol describes the staining of fibroblasts for flow cytometric analysis of CD90 surface expression.

Materials:

-

Fibroblast cell suspension

-

Staining Buffer: PBS with 1% BSA

-

Blocking Buffer: Staining buffer with 10% human serum

-

Primary Antibody: Fluorochrome-conjugated anti-human CD90 antibody (e.g., FITC, PE, or APC conjugated)

-

Isotype control antibody with the same fluorochrome

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest fibroblasts and prepare a single-cell suspension. Aliquot approximately 1 x 10^6^ cells per tube.

-

Blocking: Resuspend cells in 100 µL of blocking buffer and incubate for 15 minutes at 4°C to block non-specific antibody binding.

-

Staining: Add the primary anti-CD90 antibody at the manufacturer's recommended concentration. For the negative control, add the corresponding isotype control antibody to a separate tube. Incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step twice.

-

Acquisition: Resuspend the cell pellet in 300-500 µL of staining buffer and analyze on a flow cytometer.

Protocol 3: Immunofluorescence Staining of CD90 in Cultured Fibroblasts

This protocol details the visualization of CD90 expression in adherent fibroblast cultures.

Materials:

-

Fibroblasts cultured on glass coverslips or chamber slides

-

PBS (Phosphate-Buffered Saline)

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% BSA in PBS

-

Primary Antibody: Anti-CD90 antibody

-

Secondary Antibody: Fluorochrome-conjugated secondary antibody against the primary antibody's host species

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Cell Culture: Seed fibroblasts onto glass coverslips in a culture dish and grow to the desired confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-CD90 antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and then incubate with DAPI solution for 5 minutes.

-

Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Protocol 4: Western Blot Analysis of CD90

This protocol is for the detection of CD90 protein levels in fibroblast lysates.

Materials:

-

Fibroblast cell pellet

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Antibody: Anti-CD90 antibody

-

Secondary Antibody: HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse fibroblast pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CD90 antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane as before. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 5: Quantitative Real-Time PCR (qPCR) for CD90 mRNA Expression

This protocol is for quantifying the relative expression levels of CD90 mRNA in fibroblasts.

Materials:

-

Fibroblast cell pellet

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Forward and reverse primers for CD90 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Isolate total RNA from fibroblast pellets using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for CD90 or the housekeeping gene), and diluted cDNA.

-

qPCR Run: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for CD90 and the housekeeping gene. Calculate the relative expression of CD90 using the ΔΔCt method.

Conclusion

CD90 is a multifaceted protein that plays a significant role in regulating fibroblast activation, with implications for a wide range of physiological and pathological processes. Its expression level can distinguish between different fibroblast subpopulations, and its signaling through integrin-mediated pathways influences key cellular behaviors such as mechanotransduction and apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate role of CD90 in fibroblast biology and its potential as a therapeutic target in fibrotic diseases and cancer.

References

- 1. Tumor-Promoting Phenotype of CD90hi Prostate Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role and mechanism of CD90+ fibroblasts in inflammatory diseases and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Defining Skin Fibroblastic Cell Types Beyond CD90 [frontiersin.org]

- 5. Defining Skin Fibroblastic Cell Types Beyond CD90 - PMC [pmc.ncbi.nlm.nih.gov]

The Thy-1 Signaling Pathway in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thy-1, also known as CD90, is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that is abundantly expressed on the surface of mature neurons.[1][2] As a member of the immunoglobulin superfamily, Thy-1 lacks an intracellular domain, making its signaling mechanisms a subject of intense investigation.[3] It plays a crucial role in cell-cell and cell-matrix interactions, particularly in the regulation of neurite outgrowth, axon stabilization, and neuron-astrocyte communication.[1][4][5] This guide provides an in-depth examination of the core Thy-1 signaling pathways in neurons, focusing on the molecular interactions, downstream effectors, and functional consequences relevant to neuroscience research and therapeutic development.

Core Signaling Mechanisms: A Tale of Two Interactions

Thy-1 signaling is context-dependent and can be initiated through two primary modes of interaction: trans (between adjacent cells) and cis (within the same cell membrane).[3] Both interactions are heavily reliant on the localization of Thy-1 within specialized membrane microdomains known as lipid rafts.[6][7]

Trans-Signaling: Neuron-Astrocyte Communication

The most well-characterized Thy-1 signaling pathway in the central nervous system involves the heterotypic interaction between neuronal Thy-1 and αvβ3 integrin expressed on the surface of astrocytes.[3][8] This trans interaction is a key regulator of neuronal morphology, inhibiting neurite outgrowth and promoting the stability of established neuronal connections.[1][9]

The binding of astrocytic αvβ3 integrin to neuronal Thy-1 initiates a cascade of events on the neuronal membrane:

-

Thy-1 Clustering: The interaction causes Thy-1 molecules to aggregate into nanoclusters within the lipid raft domains of the neuronal membrane.[3][10] This clustering is a critical initiating step, concentrating signaling components.

-

Recruitment of Scaffolding Proteins: The Thy-1 nanoclusters recruit the transmembrane scaffolding protein, C-terminal Src kinase (Csk)-binding protein (CBP).[6]

-

Src Family Kinase (SFK) Regulation: CBP, in turn, recruits C-terminal Src kinase (Csk). Csk phosphorylates and inactivates the non-receptor tyrosine kinase Src, leading to its exclusion from the core Thy-1 signaling complex.[3][10]

-

RhoA GTPase Activation: The inactivation of Src reduces the phosphorylation of p190RhoGAP (a GTPase activating protein). This leads to the accumulation of active, GTP-bound RhoA.[3][10]

-

Cytoskeletal Remodeling: Active RhoA signals through its downstream effector, ROCK (Rho-associated kinase), to phosphorylate proteins like cofilin and myosin light chain II.[10] This promotes actin cytoskeleton contractility and disassembly, resulting in the retraction of neurites.[3][10]

This bidirectional signaling pathway not only induces neurite retraction in the neuron but also triggers adhesion and morphological changes in the astrocyte, mediated by the activation of Focal Adhesion Kinase (FAK) and RhoA in the astrocyte.[5][7]

Caption: Astrocyte-neuron signaling via the Thy-1/αvβ3 integrin interaction.

Cis-Signaling and Calcium Influx

Thy-1 can also interact in cis with other molecules within the neuronal membrane, including integrins and potentially G-protein coupled receptors.[3] While less defined than the trans pathway, antibody-mediated cross-linking of Thy-1, which mimics ligand binding, has been shown to induce neurite outgrowth in some contexts. This process is dependent on calcium signaling.[11]

This pathway involves:

-

Thy-1 Clustering: Antibody-induced clustering of Thy-1 on the neuronal surface.[11]

-

G-Protein Activation: The signal is transduced via a pertussis toxin-sensitive heterotrimeric G-protein.[11]

-

Calcium Influx: This leads to an influx of extracellular calcium through N- and L-type voltage-gated calcium channels.[11]

-

Neurite Outgrowth: The increase in intracellular calcium concentration activates downstream pathways that promote the extension of neurites.[11]

This suggests that the functional outcome of Thy-1 signaling (inhibition vs. promotion of outgrowth) is highly dependent on the specific ligand and co-receptors involved.

Caption: Calcium-dependent Thy-1 signaling promoting neurite outgrowth.

Quantitative Data Summary

The study of Thy-1 signaling often involves complex biophysical and molecular techniques. The following table summarizes key quantitative data from the literature.

| Parameter | Finding | Cell Type / Model | Significance | Reference |

| Thy-1 Clustering | Upon αvβ3 integrin binding, Thy-1 nanocluster size increases. | Primary Neurons | Indicates ligand-induced receptor aggregation is a key activation step. | [10] |

| Protein Co-localization | ~15–20% of Thy-1 nanoclusters co-localize with the scaffolding protein CBP after αvβ3 integrin stimulation. | Primary Neurons | Demonstrates the recruitment of essential signaling components to the Thy-1 complex. | [6] |

| Neurite Outgrowth Inhibition | Nanomolar concentrations of soluble Thy-1 can reverse the inhibition of neurite extension on astrocytes. | Neural Cell Line | Suggests a competitive binding mechanism and a potential therapeutic angle. | [9] |

Key Experimental Protocols

The elucidation of the Thy-1 signaling pathway has relied on a combination of advanced microscopy, biochemical assays, and molecular biology techniques.

Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions

This technique is used to determine if specific proteins (e.g., Thy-1, CBP, Csk, Src) are part of a stable complex.

-

Objective: To verify the interaction between components of the Thy-1 signaling complex in neurons following stimulation.

-

Methodology:

-

Cell Culture & Stimulation: Culture primary neurons. Stimulate one group with soluble αvβ3 integrin or co-culture with astrocytes to activate Thy-1 signaling. Use an unstimulated group as a control.

-

Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-clearing: Incubate the cell lysates with non-specific IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to a target protein (e.g., anti-Thy-1).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the suspected interacting proteins (e.g., anti-CBP, anti-Csk, anti-Src).

-

Super-Resolution Microscopy (STED) for Visualizing Nanoclusters

Stimulated Emission Depletion (STED) microscopy allows for the visualization of molecular arrangements below the diffraction limit of conventional light microscopy.[3]

-

Objective: To visualize and quantify the change in Thy-1 nanocluster size and co-localization with CBP upon ligand binding.

-

Methodology:

-

Cell Preparation: Plate neurons on glass coverslips suitable for high-resolution imaging. Stimulate with αvβ3 integrin as required.

-

Immunofluorescence Staining:

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize if necessary for intracellular targets.

-

Incubate with primary antibodies against Thy-1 and CBP from different species.

-

Incubate with secondary antibodies conjugated to STED-compatible fluorophores (e.g., ATTO 647N, STAR RED).

-

-

Image Acquisition:

-

Mount the coverslip on a STED microscope.

-

Acquire two-channel images using appropriate excitation lasers and a depletion laser to achieve super-resolution.

-

-

Data Analysis:

-

Use image analysis software to measure the size and density of fluorescent clusters for Thy-1.

-

Perform co-localization analysis (e.g., using Pearson's or Manders' coefficients) to quantify the spatial overlap between Thy-1 and CBP clusters.

-

-

Caption: Experimental workflow for STED microscopy of Thy-1 nanoclusters.

Conclusion and Implications for Drug Development

The Thy-1 signaling pathway is a critical regulator of neuronal architecture and neuron-glia communication. Its primary role in mature neurons appears to be the stabilization of neuronal circuits by inhibiting aberrant neurite growth, largely through a RhoA-dependent pathway initiated by astrocyte contact.[1][3] However, the existence of alternative pathways leading to neurite outgrowth highlights its functional complexity.

For drug development professionals, the Thy-1 pathway presents several potential targets:

-

Promoting Axon Regeneration: Developing antagonists that block the Thy-1/αvβ3 integrin interaction could be a strategy to overcome the astrocyte-mediated inhibition of axonal regrowth after CNS injury.[9]

-

Modulating Synaptic Plasticity: Given its role in stabilizing connections, targeting Thy-1 signaling could modulate synaptic plasticity in neurological and psychiatric disorders.

-

Targeting Neuroinflammation: As neuronal Thy-1 keeps astrocytes in a quiescent state, manipulating this pathway could influence neuroinflammatory responses.[2][12]

Further research into the specific ligands, co-receptors, and downstream effectors of Thy-1 in different neuronal populations will be essential to fully harness its therapeutic potential.

References

- 1. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]

- 4. Thy-1 as a regulator of cell-cell and cell-matrix interactions in axon regeneration, apoptosis, adhesion, migration, cancer, and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Thy-1, a Pathfinder Protein for the Post-genomic Era [frontiersin.org]

- 6. Frontiers | Neuronal Signaling by Thy-1 in Nanodomains With Specific Ganglioside Composition: Shall We Open the Door to a New Complexity? [frontiersin.org]

- 7. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Thy-1-Integrin Interactions in cis and Trans Mediate Distinctive Signaling [frontiersin.org]

- 9. Selective inhibition of neurite outgrowth on mature astrocytes by Thy-1 glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Astrocyte-to-neuron communication through integrin-engaged Thy-1/CBP/Csk/Src complex triggers neurite retraction via the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thy-1 antibody-triggered neurite outgrowth requires an influx of calcium into neurons via N- and L-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuronal THY1 Signaling Maintains Astrocytes in a Quiescent State - PMC [pmc.ncbi.nlm.nih.gov]

The Use of SC-53116 (Anti-CD90/Thy-1) for the Identification and Characterization of Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification and targeting of cancer stem cells (CSCs) are paramount for developing more effective cancer therapies, as these cells are implicated in tumor initiation, metastasis, and resistance to treatment. The cell surface glycoprotein (B1211001) CD90 (Thy-1) has emerged as a significant marker for identifying CSC populations in a variety of malignancies. SC-53116 is the catalog number for a widely-used mouse monoclonal antibody [clone OX7] that specifically targets the CD90/Thy-1 antigen. This technical guide provides an in-depth overview of the application of the this compound antibody for the identification, isolation, and characterization of CD90+ CSCs. It details the experimental protocols for key assays, presents quantitative data on CD90 expression across different cancer types, and visualizes the critical signaling pathways that govern the function of these stem-like cells.

Introduction to this compound and the CD90 Cancer Stem Cell Marker

This compound is not a therapeutic compound but a high-affinity research antibody used to detect the CD90 protein. CD90, or Thy-1, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored protein, initially identified as a thymocyte antigen, which has since been established as a marker for various stem and progenitor cells.[1] In the context of oncology, elevated expression of CD90 has been identified on CSCs in numerous solid tumors, including but not limited to glioblastoma, hepatocellular carcinoma, esophageal squamous cell carcinoma, lung cancer, and pancreatic cancer.[2][3][4][5][6]

The presence of a CD90-positive cell population within a tumor often correlates with poor prognosis, increased metastatic potential, and resistance to chemotherapy.[2][7][8] Therefore, the this compound antibody serves as a critical tool for isolating these cells for further study, enabling researchers to investigate their unique biology and develop targeted therapeutic strategies.

Quantitative Data on CD90 Expression in Cancer Stem Cells

The percentage of CD90+ cells can vary significantly between different tumor types and even between individual patients with the same cancer. This heterogeneity is a key aspect of cancer biology. The following tables summarize representative quantitative data on CD90 expression found in the literature.

Table 1: Percentage of CD90+ Cells in Human Tumors

| Cancer Type | Tissue/Cell Line | Percentage of CD90+ Cells | Reference(s) |

| Esophageal Squamous Cell Carcinoma (ESCC) | Primary Tumor Samples | 2.4% - 10.1% | [2][7] |

| Normal/Dysplastic Esophageal Tissue | 0% - 1.4% | [2] | |

| Glioblastoma (GBM) | Primary Tumor Samples | High expression in Grade III/IV | [1][9] |

| Low-Grade Glioma (Grade I/II) | Barely detectable (<1%) | [1] | |

| Normal Brain Tissue | Not detectable | [1][9] | |

| GBM-derived Neurospheres (HSR-GBM1) | >99% | [1] | |

| Hepatocellular Carcinoma (HCC) | Primary Tumor Samples | Highly variable; detected in all 15 cases analyzed in one study | [10] |

| HCC Cell Line (SK-Hep-1) | ~88.1% | [11] | |

| HCC Cell Lines (Huh7, MHCC 97L) | Very low (<0.2%) | [11] |

Table 2: Correlation of CD90 Expression with Clinicopathological Features

| Cancer Type | Correlation | Significance (p-value) | Reference(s) |

| Esophageal Squamous Cell Carcinoma (ESCC) | Stronger family history of ESCC | p < 0.019 | [2][7] |

| Higher incidence of lymph node metastasis | p < 0.049 | [2][7] | |

| Hepatocellular Carcinoma (HCC) | Increased expression with disease progression | p < 0.0001 | [12][13] |

| Higher proliferation of CD90+ vs CD90- cells | p < 0.001 | [14] | |

| Astrocytoma/Glioblastoma | Significantly elevated in high-grade (III/IV) vs. low-grade tumors | N/A | [3] |

| Gastric Cancer | Higher tumor grade (highest in grade-3) | p = 0.0294 | [15] |

| Higher tumor stage (highest in stage-3) | p = 0.0015 | [15] | |

| Lymph node metastasis (N3 vs N0) | p = 0.0019 | [15] |

Experimental Protocols for Identifying CD90+ Cancer Stem Cells

The this compound antibody can be utilized in several key immunoassays to identify, quantify, and isolate CD90+ CSCs.

Flow Cytometry for Sorting and Analysis of CD90+ Cells

Flow cytometry is the primary method for quantifying and isolating viable CD90+ cells from a heterogeneous tumor cell suspension.

Methodology:

-

Single-Cell Suspension Preparation:

-

For adherent cell lines, detach cells using a gentle enzyme such as Accutase or Trypsin-EDTA.

-

For solid tumors, mechanically dissociate and/or enzymatically digest the tissue (e.g., with collagenase/dispase) to obtain a single-cell suspension.

-

Filter the suspension through a 40-70 µm cell strainer to remove clumps.

-

Wash cells with PBS or a suitable buffer (e.g., PBS with 2% FBS).

-

-

Antibody Staining:

-

Resuspend cells in staining buffer at a concentration of 1x10^6 cells/100 µL.

-

Add the this compound antibody, typically conjugated to a fluorophore (e.g., PE, FITC, APC), at a pre-determined optimal concentration. Isotype controls are essential for setting gates accurately.

-

Incubate on ice for 30-45 minutes in the dark.

-

Wash the cells twice with staining buffer to remove unbound antibody.

-

-

Data Acquisition and Sorting:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry. Add a viability dye (e.g., DAPI, Propidium Iodide) just before analysis to exclude dead cells.

-

Acquire data on a flow cytometer. Gate on the viable, single-cell population and then identify the CD90+ population based on fluorescence intensity compared to the isotype control.

-

For cell isolation, use a fluorescence-activated cell sorter (FACS) to physically separate the CD90+ and CD90- populations into sterile collection tubes for downstream applications.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF are used to visualize the localization of CD90+ cells within the tumor microenvironment in preserved tissue sections.

Methodology (for Paraffin-Embedded Sections):

-

Slide Preparation: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the CD90 antigen. A common method is to heat slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) at 95-100°C for 10-20 minutes.[16][17]

-

Blocking: Incubate sections with a blocking buffer (e.g., 3% H2O2 to block endogenous peroxidases, followed by 5% goat serum to block non-specific antibody binding) for 30-60 minutes.[16][17]

-

Primary Antibody Incubation: Incubate with this compound antibody at an optimized dilution (e.g., 1:10 to 1:400) overnight at 4°C in a humidified chamber.[14][16]

-

Detection:

-

For IHC: Use a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate like DAB, which produces a brown precipitate. Counterstain with hematoxylin (B73222) to visualize nuclei.

-

For IF: Use a fluorescently-labeled secondary antibody. Mount with a medium containing a nuclear counterstain like DAPI.

-

-

Imaging: Dehydrate, clear, and mount the slides. Visualize using a bright-field (IHC) or fluorescence (IF) microscope.

Western Blotting

Western blotting is used to determine the relative expression level of the CD90 protein in total cell or tissue lysates.

Methodology:

-

Lysate Preparation: Lyse cells or homogenized tissue in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using SDS-PAGE (e.g., a 4-20% gradient gel).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the this compound antibody (a typical starting dilution is 1:500) overnight at 4°C.[15]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated anti-mouse secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is essential for normalization.

Functional Assays for Characterizing CD90+ Sorted Cells

After isolation, the "stemness" of the CD90+ population must be confirmed through functional assays.

Sphere Formation Assay

This in vitro assay assesses the self-renewal capacity of CSCs. Only stem-like cells can survive and proliferate in anchorage-independent, serum-free conditions to form floating spherical colonies (tumorspheres).

Methodology:

-

Cell Plating: Plate sorted CD90+ and CD90- cells as single-cell suspensions at a low density (e.g., 500-2000 cells/mL) in ultra-low attachment plates or wells.[18][19]

-

Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors like EGF (e.g., 20 ng/mL) and bFGF (e.g., 10-20 ng/mL), and B27 supplement.[7][19]

-

Incubation: Culture the cells for 3-10 days, allowing spheres to form.

-

Quantification: Count the number of spheres formed (typically >50 µm in diameter) per well. The Sphere Formation Efficiency (SFE %) is calculated as: (Number of spheres formed / Number of cells seeded) x 100. A higher SFE in the CD90+ population indicates greater self-renewal capacity.

In Vivo Tumorigenicity Assay

The gold standard for defining CSCs is their ability to initiate tumor growth in vivo.

Methodology:

-

Cell Preparation: Prepare serial dilutions of sorted CD90+ and CD90- cells.

-

Injection: Subcutaneously inject the cells, often mixed with Matrigel, into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Monitoring: Monitor the mice for tumor formation over several weeks to months.

-

Analysis: Determine the minimum number of cells required to form a tumor. A significantly lower number of CD90+ cells needed to initiate a tumor compared to CD90- cells confirms their enhanced tumorigenic potential.

Core Signaling Pathways in CD90+ Cancer Stem Cells

While the this compound antibody is a detection tool, the CD90+ cells it identifies are often characterized by the dysregulation of key developmental signaling pathways that maintain their stem-like state. Understanding these pathways is crucial for developing targeted therapies.

Wnt/β-catenin Pathway

The Wnt pathway is critical for stem cell self-renewal. In its "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of a "destruction complex" (APC, Axin, GSK3β). This allows β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in proliferation and stemness, such as c-Myc and Cyclin D1.

Notch Pathway

The Notch pathway is a juxtacrine signaling system that controls cell fate decisions. When a ligand (e.g., Delta-like, Jagged) on one cell binds to the Notch receptor on an adjacent cell, the receptor undergoes proteolytic cleavage. This releases the Notch Intracellular Domain (NICD), which travels to the nucleus, binds to the CSL transcription factor, and activates target genes like Hes and Hey, which are involved in maintaining an undifferentiated state. Studies have shown the Notch pathway is activated in CD90+ CSCs in HCC and promotes their stem-like characteristics.[20][21]

Hedgehog Pathway

The Hedgehog (Hh) pathway is essential for embryonic development and adult tissue homeostasis. In the absence of a Hh ligand (like Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits Smoothened (SMO). When Hh binds to PTCH, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins move to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

Conclusion

The this compound antibody is an indispensable tool for researchers investigating the role of CD90+ cancer stem cells in tumor biology. By enabling the precise identification, isolation, and quantification of this critical cell subpopulation, it facilitates a deeper understanding of the mechanisms driving tumorigenesis, metastasis, and therapeutic resistance. The detailed protocols and pathway diagrams provided in this guide serve as a comprehensive resource for designing and executing experiments aimed at characterizing CD90+ CSCs and ultimately developing novel therapies to target them.

References

- 1. CD90 is Identified as a Candidate Marker for Cancer Stem Cells in Primary High-Grade Gliomas Using Tissue Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | CD90/Thy-1, a Cancer-Associated Cell Surface Signaling Molecule [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. SCHMC Repository: Prognostic and clinicopathological value of CD90 expression in cancer patients: a systematic review and meta-analysis [schca-ir.schmc.ac.kr]

- 9. CD90 is identified as a candidate marker for cancer stem cells in primary high-grade gliomas using tissue microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discrete Nature of EpCAM+ and CD90+ Cancer Stem Cells in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Heterogeneity of The CD90+ Population in Different Stages of Hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. The Expression of CD90/Thy-1 in Hepatocellular Carcinoma: An In Vivo and In Vitro Study | PLOS One [journals.plos.org]

- 15. CD90/THY1 is over-expressed in prostate cancer-associated fibroblasts and could serve as a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CD90 positive cells exhibit aggressive radioresistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 18. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 21. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]